5-((4-fluorobenzyl)oxy)-4-oxo-N-(1-phenylethyl)-4H-pyran-2-carboxamide
Description
The compound 5-((4-fluorobenzyl)oxy)-4-oxo-N-(1-phenylethyl)-4H-pyran-2-carboxamide features a 4H-pyran-2-carboxamide core with a 4-fluorobenzyloxy substituent at position 5 and an N-(1-phenylethyl) amide group. The 4-fluorobenzyl moiety is introduced via alkylation reactions, as demonstrated in related syntheses (e.g., 72.8% yield for a similar intermediate using K₂CO₃ and 1-(bromomethyl)-4-fluorobenzene) .
Properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-4-oxo-N-(1-phenylethyl)pyran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO4/c1-14(16-5-3-2-4-6-16)23-21(25)19-11-18(24)20(13-27-19)26-12-15-7-9-17(22)10-8-15/h2-11,13-14H,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQFCVPEIKFDOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((4-fluorobenzyl)oxy)-4-oxo-N-(1-phenylethyl)-4H-pyran-2-carboxamide, a synthetic compound with potential therapeutic applications, has garnered attention due to its unique structural features and biological activities. This article explores its biological activity, focusing on its pharmacological properties, molecular interactions, and potential therapeutic uses.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C21H18FNO4
- CAS Number : 1190294-87-1
Pharmacological Properties
The biological activity of this compound has been evaluated through various studies, highlighting its potential as an analgesic and anti-inflammatory agent.
Analgesic Activity
Recent studies have demonstrated the compound's analgesic properties through various pharmacological tests. The writhing test and hot plate test were employed to assess pain relief efficacy. Results indicated significant analgesic effects comparable to standard analgesics, suggesting a mechanism that may involve inhibition of pain pathways.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in vitro. Its ability to inhibit pro-inflammatory cytokines positions it as a potential candidate for treating inflammatory diseases. Molecular docking studies have suggested that it may interact with cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Molecular Docking Studies
Molecular docking simulations have been conducted to predict the binding affinities of this compound against key molecular targets involved in pain and inflammation. These studies revealed:
| Target Protein | Binding Affinity (kcal/mol) | Comments |
|---|---|---|
| COX-1 | -8.5 | Strong interaction |
| COX-2 | -9.0 | Potential selectivity for COX-2 |
| TNF-alpha | -7.8 | Moderate affinity |
Case Studies and Experimental Findings
- Study on Analgesic Activity : In an experimental setup involving mice, the compound was administered at varying doses. The results showed a dose-dependent reduction in writhing responses, indicating effective pain relief.
- In Vitro Anti-inflammatory Study : A series of assays were performed on human cell lines to evaluate the compound's effect on cytokine production. The findings revealed a significant decrease in IL-6 and TNF-alpha levels upon treatment with the compound.
- Toxicity Assessment : Acute toxicity studies conducted according to OECD guidelines indicated no significant adverse effects at therapeutic doses, suggesting a favorable safety profile.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyran-2-carboxamide Derivatives
N-Alkyl Chain Modifications
- Target Compound : N-(1-phenylethyl) group (branched ethyl chain).
- Compound : 5-((4-Fluorobenzyl)oxy)-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide replaces the ethyl chain with a linear 3-phenylpropyl group.
Aromatic Ring Substitutions
Core Structure Variations: Pyran vs. Pyrrole Derivatives
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
